molecular formula C10H11NO B3247973 4-Methylcinnamamide CAS No. 18254-00-7

4-Methylcinnamamide

Cat. No. B3247973
CAS RN: 18254-00-7
M. Wt: 161.2 g/mol
InChI Key: JSFIMWWDJRWMHJ-VOTSOKGWSA-N
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Description

4-Methylcinnamamide is a chemical compound that belongs to the family of cinnamamides. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound has gained attention in the scientific community due to its various applications in different fields.

Mechanism of Action

The mechanism of action of 4-methylcinnamamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory mediators such as prostaglandins. It has also been reported to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methylcinnamamide have been studied in various in vitro and in vivo models. In an in vitro study, it was reported to inhibit the proliferation of human colon cancer cells. In another study, it was reported to inhibit the growth of Staphylococcus aureus, a common bacterial pathogen. In an in vivo study, it was reported to reduce the severity of inflammation in a mouse model of colitis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methylcinnamamide in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be obtained from commercial sources. However, one of the limitations of using 4-methylcinnamamide is its low solubility in water, which can limit its application in certain experiments.

Future Directions

There are several future directions for the research on 4-methylcinnamamide. One direction is the synthesis of novel derivatives with improved properties such as solubility and bioactivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Furthermore, the use of 4-methylcinnamamide as a monomer for the synthesis of polymers and MOFs with novel applications is also an area of interest for future research.
Conclusion
In summary, 4-methylcinnamamide is a versatile compound with various applications in different fields. Its synthesis method is relatively easy, and it can be obtained from commercial sources. Its mechanism of action is not fully understood, but it has been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Its advantages and limitations for lab experiments have been discussed, and several future directions for research have been proposed.

Scientific Research Applications

4-Methylcinnamamide has been extensively studied for its various applications in different fields. In the pharmaceutical industry, it has been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In the field of materials science, it has been used as a monomer for the synthesis of polymers with various applications such as drug delivery systems and electronic devices. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.

properties

IUPAC Name

(E)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H2,11,12)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFIMWWDJRWMHJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylcinnamamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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